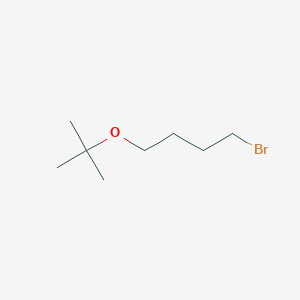

1-Bromo-4-(tert-butoxy)butane

Description

Contextualization as a Key Brominated Ether Intermediate

1-Bromo-4-(tert-butoxy)butane is recognized as a key intermediate within the class of brominated ethers. These compounds are characterized by the presence of a C-O-C ether linkage and a C-Br bond, bestowing upon them a dual reactivity profile. The bromine atom functions as an effective leaving group in nucleophilic substitution reactions, while the ether group, particularly the bulky tert-butoxy (B1229062) moiety, influences the molecule's solubility, steric environment, and stability.

This dual nature makes it a valuable precursor in several areas of chemical research. In pharmaceutical research, it acts as a building block for the synthesis of potential drug candidates, where the tert-butoxybutyl chain can be a crucial pharmacophoric element. Furthermore, its structure is relevant in materials science for developing novel materials with tailored properties. The strategic placement of the ether and bromide functionalities allows chemists to introduce the four-carbon chain with a protected hydroxyl group (in the form of the tert-butyl ether), which can be deprotected in a later synthetic step if needed.

Overview of its Structural Characteristics and Synthetic Utility

The synthetic utility of this compound is a direct consequence of its distinct structural features. The molecule consists of a primary alkyl bromide attached to a four-carbon aliphatic chain, with a tert-butoxy group at the opposing terminus. cymitquimica.com This structure dictates its chemical behavior and applications. cymitquimica.com

The primary bromine atom makes the compound highly susceptible to SN2-type nucleophilic substitution reactions, allowing for the efficient formation of new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds. cymitquimica.com Simultaneously, the bulky tert-butoxy group provides significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at or near the ether end of the molecule. This steric shield also makes the ether linkage stable under many reaction conditions, effectively serving as a protecting group for a hydroxyl function.

Its primary role in synthesis is that of a versatile alkylating agent. It is employed to introduce the 4-(tert-butoxy)butyl moiety into various substrates. This is particularly useful in multi-step syntheses where precise control over molecular assembly is required. For instance, it can be used in cross-coupling reactions, such as Suzuki-Miyaura couplings with arylboronic acids, to construct biaryl motifs containing the flexible, oxygenated side chain.

| Property | Value |

| IUPAC Name | 1-bromo-4-[(2-methylpropan-2-yl)oxy]butane americanelements.com |

| Molecular Formula | C₈H₁₇BrO cymitquimica.com |

| Molecular Weight | 209.12 g/mol cymitquimica.com |

| Appearance | Liquid americanelements.com |

| Boiling Point | 198–202 °C (Predicted) |

| SMILES | CC(C)(C)OCCCCBr americanelements.com |

| InChI Key | ZKUZDZQYIUIECM-UHFFFAOYSA-N americanelements.com |

Under basic conditions, this compound can also undergo elimination reactions to yield alkenes, although substitution is often the preferred pathway for primary halides.

| Reaction Type | Reagents | Major Product |

| Nucleophilic Substitution | Sodium hydroxide (B78521) (NaOH) | 4-(tert-butoxy)butan-1-ol |

| Elimination | Potassium tert-butoxide (KOtBu) | 1-(tert-butoxy)but-3-ene |

| Cross-Coupling | Arylboronic acids, Palladium catalyst | Aryl-(4-tert-butoxy)butane |

Evolution of Research in Functionalized Alkyl Halide Chemistry

The use of this compound is emblematic of the broader evolution in functionalized alkyl halide chemistry. Historically, simple alkyl halides like 1-bromobutane (B133212) were workhorse reagents for alkylation. nih.gov These reagents are effective for introducing simple alkyl chains via reactions like Williamson ether synthesis or the formation of Grignard reagents. nih.govbcrec.id

However, contemporary organic synthesis demands building blocks that are more sophisticated, carrying multiple functional groups that allow for more complex and efficient synthetic strategies. The development of bifunctional reagents like this compound represents a significant step in this direction. Chemists can now introduce not just an alkyl chain, but a chain containing a latent functional group (a protected alcohol) and specific steric properties.

This evolution is also mirrored in the development of synthetic methodologies. The synthesis of ethers, for instance, has been refined through techniques like phase-transfer catalysis, which allows for reactions between immiscible reactants, improving yields and reaction conditions for processes like O-alkylation. bcrec.idresearchgate.net Similarly, methods for introducing the halide itself have become more selective. The use of reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator, allows for the specific bromination of alkanes or allylic/benzylic positions, providing controlled access to a wide range of functionalized alkyl halides. rsc.orgresearchgate.net This move towards highly functionalized, precisely-designed reagents and selective reaction conditions enables the streamlined synthesis of complex target molecules that were previously difficult to access.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(2-methylpropan-2-yl)oxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUZDZQYIUIECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348543 | |

| Record name | butane, 1-bromo-4-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69775-78-6 | |

| Record name | butane, 1-bromo-4-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1 Bromo 4 Tert Butoxy Butane

Established Synthetic Routes and Reaction Conditions

The preparation of 1-Bromo-4-(tert-butoxy)butane can be achieved through several established pathways, primarily involving etherification and halogenation reactions.

Etherification via Nucleophilic Substitution of Alcohols

A primary method for constructing the ether linkage in this compound is through nucleophilic substitution.

This approach typically involves the reaction of a tert-butoxide salt with a dibrominated alkane. A common strategy is the nucleophilic substitution (S(_N)2) reaction between tert-butoxide and 1,4-dibromobutane. The tert-butoxide is often generated in situ by reacting tert-butanol (B103910) with a strong base like sodium hydride (NaH). The choice of solvent is critical, with polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred to enhance the nucleophilicity of the alkoxide and minimize side reactions. Temperature control is also essential to balance the reaction rate and selectivity, with a typical range being 50–70°C.

A related two-step method involves the initial etherification of 1,4-butanediol (B3395766) with tert-butanol in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid to form 4-(tert-butoxy)butanol. This intermediate is then subjected to bromination.

In this variation, a base is used to facilitate the reaction between tert-butanol and 1,4-dibromobutane. Strong bases such as sodium hydride or potassium tert-butoxide are commonly employed. The reaction is typically carried out in an aprotic solvent like THF or DMF.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| tert-Butanol, 1,4-Dibromobutane | Sodium Hydride (NaH) | DMF or THF | 50-70 | Not specified |

| 1,4-Butanediol, tert-Butanol | p-Toluenesulfonic acid | Toluene | Not specified | 88 (for alcohol intermediate) |

| 4-(tert-butoxy)butanol, PBr(_3) | - | Not specified | Not specified | 81 |

| 4-(tert-butoxy)butanol, 48% HBr | Sulfuric acid | - | 80-100 | 72-78 |

Table 1: Reaction Conditions for Etherification and Subsequent Bromination

Alkoxide-Mediated Reactions with Brominated Alkyl Halides

Halogenation of Precursor Alcohol Derivatives

An alternative strategy involves the synthesis of the precursor alcohol, 4-(tert-butoxy)butan-1-ol, followed by a halogenation step to introduce the bromine atom.

The conversion of the hydroxyl group of 4-(tert-butoxy)butan-1-ol to a bromide can be achieved using various brominating agents. A common method is treatment with 48% hydrobromic acid (HBr) in the presence of a catalytic amount of sulfuric acid at elevated temperatures (80–100°C), affording yields in the range of 72–78%. Another effective reagent is phosphorus tribromide (PBr(_3)), which can convert the alcohol to the corresponding bromide with a reported yield of 81%. The choice of reagent depends on factors such as scale, desired purity, and reaction conditions.

| Precursor Alcohol | Brominating Agent | Catalyst | Temperature (°C) | Yield (%) |

| 4-(tert-butoxy)butan-1-ol | 48% Hydrobromic Acid | Sulfuric Acid | 80-100 | 72-78 |

| 4-(tert-butoxy)butan-1-ol | Phosphorus Tribromide | - | Not specified | 81 |

Table 2: Halogenation of 4-(tert-butoxy)butan-1-ol

Innovations in Green Chemistry for Bromoether Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Phase transfer catalysis has emerged as a valuable green chemistry tool for ether synthesis.

Implementation of Phase Transfer Catalysis (PTC) Systems

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. bcrec.idresearchgate.net In the context of bromoether synthesis, PTC can facilitate the reaction between an aqueous solution of a base and an organic phase containing the alcohol and the alkyl halide. This method can lead to higher reaction rates, milder reaction conditions, and reduced use of hazardous organic solvents. bcrec.idresearchgate.net

For instance, the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212) has been successfully demonstrated using a multi-site phase transfer catalyst (MPTC) under solid-liquid heterogeneous conditions with potassium hydroxide (B78521) as the base. bcrec.idresearchgate.net This approach has been shown to be effective and environmentally benign. bcrec.idresearchgate.net The reaction rate in such systems can be influenced by various parameters, including the concentration of the catalyst, temperature, stirring speed, and the amount of base. researchgate.net While not a direct synthesis of this compound, this methodology highlights the potential of PTC for synthesizing related bromoethers. bcrec.idresearchgate.net

The use of PTC systems can be classified into liquid-liquid and solid-liquid systems. researchgate.net Solid-liquid PTC, in particular, can offer advantages such as elevated reaction rates, minimal byproducts, and high product yields, often without the need for water. researchgate.net

Exploration of Solvent-Free or Aqueous Reaction Environments

In line with the principles of green chemistry, significant research efforts are directed towards minimizing or eliminating the use of volatile and hazardous organic solvents. For the synthesis of ether compounds analogous to this compound, phase transfer catalysis (PTC) has been explored as an environmentally benign method that can be performed under heterogeneous solid-liquid conditions, often involving water. researchgate.net

In the synthesis of 1-butoxy-4-tert-butylbenzene from 4-tert-butylphenol and 1-bromobutane, the reaction rate was notably enhanced by decreasing the volume of water, demonstrating the critical role of the aqueous phase in the reaction medium. researchgate.net The study utilized potassium hydroxide as a base in a minimal amount of water with a multi-site phase transfer catalyst (MPTC) in chlorobenzene, achieving high conversion. researchgate.net The apparent rate constant was found to be influenced by the volume of water, indicating that while not entirely aqueous, the water content is a key parameter to control. researchgate.net

While specific solvent-free or purely aqueous syntheses for this compound are not extensively documented in primary literature, the trend towards such conditions is clear. For instance, 'Sulfonyl-Azide-Free' (SAFE) aqueous-phase diazo transfer reactions have been developed where reactions are vigorously stirred in a mixture of water and sometimes a small amount of acetonitrile (B52724) as a co-solvent. rsc.org This approach highlights a broader movement in organic synthesis to replace traditional organic solvents with water, driven by safety, cost, and environmental factors.

Atom-Economical Approaches and Catalytic Processes

Atom economy is a foundational principle of green chemistry that emphasizes the maximization of the incorporation of all materials from the starting reagents into the final product. um-palembang.ac.id Catalytic processes are instrumental in achieving high atom economy by enabling reactions with high selectivity and minimizing the need for stoichiometric reagents that would otherwise become waste. um-palembang.ac.idresearchgate.net

Catalytic methods such as phase transfer catalysis (PTC) are recognized as viable, environmentally friendly techniques for synthesizing organic compounds like ethers. researchgate.net In the PTC synthesis of 1-butoxy-4-tert-butylbenzene, a multi-site phase transfer catalyst was employed to enhance the reaction between 4-tert-butylphenol and 1-bromobutane. researchgate.net The catalytic nature of this process allows for high conversion and efficiency, embodying the principles of atom economy. researchgate.net

More advanced catalytic systems are continually being developed. For example, a photoinduced, copper-catalyzed N-alkylation has been designed for the coupling of carbamates with unactivated secondary bromides. nih.gov This method uses a photoredox catalyst and a copper source, and in the absence of the catalyst or light, essentially no reaction occurs. nih.gov Such processes provide a direct, one-step method for converting an alkyl bromide into a desired product with high efficiency, representing a significant advancement in atom-economical C-N bond formation that could be conceptually applied to similar C-O bond formations. nih.gov

Process Optimization for Enhanced Yield and Selectivity

Influence of Reaction Parameters (Temperature, Solvent, Concentration)

The yield and purity of this compound are highly dependent on the precise control of reaction parameters, including temperature, solvent, and reagent concentration. In a typical synthesis involving the bromination of 4-(tert-butoxy)butanol with hydrobromic acid (HBr), sulfuric acid is used as a catalyst. The optimal temperature range for this reaction is between 80–100°C.

The concentration of reagents is critical. An excess of HBr (e.g., >3.0 equivalents) can lead to undesirable side reactions, including elimination to form alkenes. Similarly, the concentration of the sulfuric acid catalyst must be carefully optimized.

| H₂SO₄ (eq) | Yield (%) | Purity (%) |

|---|---|---|

| 0.05 | 65 | 92 |

| 0.10 | 75 | 95 |

| 0.20 | 68 | 89 |

As shown in the table, a catalyst loading of 0.1 equivalents of sulfuric acid provides the optimal balance of yield and purity. Higher catalyst concentrations can decrease purity due to the formation of sulfonation byproducts.

The choice of solvent also has a significant impact on reaction efficiency. While polar aprotic solvents can improve nucleophilicity, they may also destabilize key intermediates. Industrial protocols often favor using tert-butanol itself as the solvent, as its steric bulk helps to suppress side reactions.

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 68 |

| tert-Butanol | 10.9 | 83 |

| Hexane (B92381) | 1.9 | 45 |

For analogous reactions, such as the production of 1-bromo-4-phenylbutane, the reaction temperature is typically controlled between -20 to 50°C, and the amount of solvent used is generally 1 to 100 parts by weight relative to the starting halide. google.com

Stereochemical Control in Analogous Systems (if applicable)

The molecule this compound is achiral and therefore does not have stereoisomers. However, the principles of stereochemical control are highly relevant in the synthesis of analogous structures that contain chiral centers or exhibit geometric isomerism. The bulky tert-butoxy (B1229062) group can play a significant role in directing the stereochemical outcome of a reaction.

For example, in a photoinduced, copper-catalyzed coupling reaction, the use of 1-bromo-3-(t-butyl)cyclohexane as the electrophile resulted in moderate diastereoselectivity, affording the product with a 6.5:1 cis/trans ratio. nih.gov This demonstrates that the steric hindrance imposed by a tert-butyl group, which is structurally similar to the tert-butoxy group, can influence the approach of reagents and thus the stereochemical outcome.

In the synthesis of complex molecules like carbapenem (B1253116) antibiotic intermediates, controlling stereochemistry is mandatory for biological activity. unipv.it The synthesis of these molecules often involves protecting groups with significant steric bulk, such as the tert-butyldimethylsilyl (TBS) group, which is comparable to the tert-butoxy group. unipv.it The presence of such groups is a key factor in achieving the desired stereoisomer during synthesis.

Furthermore, studies on the synthesis of overcrowded alkenes containing tert-butyl groups have shown that these bulky substituents dictate the stereochemistry of the molecule, leading to strongly twisted structures. researchgate.net These examples from analogous systems highlight that if a chiral center were introduced into the this compound framework, the tert-butoxy group would be expected to exert significant stereochemical influence.

Mechanistic Elucidation of 1 Bromo 4 Tert Butoxy Butane Reactivity

Detailed Investigations of Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 1-bromo-4-(tert-butoxy)butane involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The predominant mechanism, whether SN2 or SN1, is largely determined by the reaction conditions and the structure of the substrate.

SN2 Reactions: Kinetics, Stereochemistry, and Substrate Specificity

The bimolecular nucleophilic substitution (SN2) reaction is a concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org This mechanism is typical for primary alkyl halides like this compound.

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.org For this compound, the reaction rate can be expressed as:

Rate = k[C8H17BrO][Nu-]

Where k is the rate constant and [Nu-] is the concentration of the nucleophile. The reaction proceeds with an inversion of stereochemistry at the carbon center, although for this achiral molecule, this does not result in a change in optical activity. libretexts.org

This compound undergoes substitution reactions with various nucleophiles. vaia.com With hydroxide (B78521) ions (OH-), it forms 4-(tert-butoxy)butan-1-ol. The reaction with alkoxides, such as ethoxide (CH3CH2O-), yields the corresponding ether.

A particularly useful reaction is the Gabriel synthesis, where potassium phthalimide (B116566) is used as a nucleophile to synthesize primary amines. In this case, this compound reacts with potassium phthalimide to form N-(4-(tert-butoxy)butyl)phthalimide. americanelements.com This intermediate can then be hydrolyzed to yield 4-(tert-butoxy)butan-1-amine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). americanelements.com

Table 1: Examples of SN2 Reactions of this compound

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-(tert-butoxy)butan-1-ol |

| Alkoxide | Sodium Ethoxide (NaOCH2CH3) | 1-Ethoxy-4-(tert-butoxy)butane |

| Phthalimide | Potassium Phthalimide | N-(4-(tert-butoxy)butyl)phthalimide |

The tert-butoxy (B1229062) group, while not directly attached to the reactive carbon, exerts a significant influence on the SN2 reactivity of this compound. This is primarily due to steric hindrance. The bulky nature of the tert-butyl group can impede the backside attack of the nucleophile, which is a key requirement for the SN2 mechanism. libretexts.org However, because the tert-butoxy group is located at the 4-position, its steric effect is attenuated by the flexible butane (B89635) chain, making the SN2 reaction still feasible, albeit potentially slower than in less hindered primary alkyl halides.

Electronically, the ether oxygen in the tert-butoxy group has a weak electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbon atom bonded to the bromine, though this effect is generally considered minor compared to the steric influence.

Reactivity with Common Nucleophiles (e.g., Hydroxide, Alkoxides, Phthalimide)

SN1 Reactions: Carbocation Formation and Rearrangements (Relevance for Primary Alkyl Halides)

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemistrysteps.com This pathway is generally not favored for primary alkyl halides like this compound because it would require the formation of a highly unstable primary carbocation. chemistrysteps.com

The first and rate-determining step of an SN1 reaction is the spontaneous dissociation of the leaving group to form a carbocation. chemistrysteps.com For this compound, this would be the formation of the 4-(tert-butoxy)butyl cation. Primary carbocations are high in energy and their formation is energetically unfavorable.

However, under conditions that strongly favor ionization, such as in a polar protic solvent and in the absence of a strong nucleophile, an SN1 pathway might be considered. A key feature of carbocation intermediates is their susceptibility to rearrangement to form a more stable carbocation. In the case of the 4-(tert-butoxy)butyl cation, a hydride shift from the adjacent carbon is unlikely as it would still result in a primary carbocation. More complex rearrangements are also not sterically or electronically favored. Therefore, SN1 reactions are not a significant pathway for this compound under typical synthetic conditions.

Analysis of Competing Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form an alkene. These reactions compete with the SN2 pathway.

E2 Mechanism and Anti-Periplanar Geometry Requirements

The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-carbon) to the leaving group, while the leaving group departs and a double bond is formed. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry. This means that the hydrogen atom being removed and the leaving group (bromine) must lie in the same plane and be on opposite sides of the carbon-carbon bond. This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond.

For this compound, the base would abstract a proton from the C-2 position, leading to the formation of 4-(tert-butoxy)but-1-ene. Due to the free rotation around the single bonds in the acyclic butane chain, the molecule can readily adopt the required anti-periplanar conformation for the E2 reaction to occur. The use of a strong, bulky base like potassium tert-butoxide would favor the E2 pathway over the SN2 pathway.

Table 2: Comparison of Reaction Pathways for this compound

| Reaction Type | Key Features | Favored by |

| SN2 | Bimolecular, concerted, backside attack, inversion of configuration. | Strong, non-bulky nucleophiles (e.g., I-, CN-, OH-). Polar aprotic solvents. |

| SN1 | Unimolecular, carbocation intermediate, racemization. | Not a significant pathway for primary alkyl halides. |

| E2 | Bimolecular, concerted, anti-periplanar geometry. | Strong, sterically hindered bases (e.g., potassium tert-butoxide). |

E1 Mechanism and its Relationship with SN1 Processes

Unimolecular reactions, both substitution (SN1) and elimination (E1), proceed through a common rate-determining step: the formation of a carbocation intermediate. sciepub.comchemistrysteps.com For this compound, being a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable. libretexts.org Consequently, SN1 and E1 reactions are generally not the preferred pathways for this substrate under typical conditions. coconote.app Instead, bimolecular (SN2 and E2) mechanisms are more likely. coconote.appsmolecule.com

However, the principles of SN1 and E1 reactions provide a framework for understanding potential reactivity under specific, forcing conditions, such as in the presence of a Lewis acid or under solvolysis in a highly ionizing, non-nucleophilic solvent. Should a primary carbocation form from this compound, it would likely undergo a rapid rearrangement (a 1,2-hydride shift) to a more stable secondary or tertiary carbocation, if structurally possible.

The competition between SN1 and E1 pathways occurs after the formation of the carbocation. chemistrysteps.com

In the SN1 pathway , a nucleophile attacks the carbocation, leading to a substitution product.

In the E1 pathway , a base removes a proton from a carbon atom adjacent to the carbocation (a β-hydrogen), resulting in the formation of a double bond and an elimination product. sciepub.com

Several factors influence whether substitution or elimination is favored. A key determinant is temperature; higher temperatures favor elimination because the process results in an increase in the number of molecules, leading to a positive entropy change (ΔS). sciepub.comchemistrysteps.com According to the Gibbs-Helmholtz equation, a larger TΔS term makes the Gibbs free energy (ΔG) more negative, favoring the elimination pathway. sciepub.com

The nature of the solvent and any competing nucleophiles/bases also plays a critical role. In solvolysis reactions with weak nucleophiles/bases like water or alcohols, a mixture of SN1 and E1 products is often observed. chemistrysteps.com The stability of the potential alkene product can also influence the E1 pathway; formation of a more substituted and stable alkene is generally favored. chemistrysteps.com

Factors Governing Substitution vs. Elimination Product Ratios

For primary alkyl halides like this compound, the competition between substitution and elimination is primarily governed by the SN2 and E2 mechanisms. The outcome depends on several interrelated factors:

Structure of the Substrate: this compound is a primary halide, which generally favors SN2 reactions due to the low steric hindrance at the α-carbon. coconote.app However, the bulky tert-butoxy group at the δ-position, while remote, could sterically influence the approach of very large nucleophiles or bases.

Nature of the Base/Nucleophile: This is arguably the most critical factor. chemguide.co.uk

Strong, unhindered bases/good nucleophiles (e.g., hydroxide, methoxide, ethoxide) will favor the SN2 pathway with a primary substrate. coconote.appchemguide.co.uk

Strong, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles and strongly favor the E2 pathway. msu.edulibretexts.org They are too bulky to easily attack the α-carbon for substitution but can readily remove a β-hydrogen for elimination.

Reaction Conditions:

Temperature: Higher temperatures consistently favor elimination over substitution for both unimolecular and bimolecular pathways. chemistrysteps.comchemguide.co.uk

Solvent: The choice of solvent can influence the relative rates. Polar aprotic solvents (e.g., acetone, DMSO) are known to enhance the reactivity of nucleophiles, favoring SN2. libretexts.org In contrast, using the conjugate acid of the base as a solvent (e.g., ethanol (B145695) for an ethoxide-promoted reaction) can favor elimination. chemguide.co.uk Water tends to encourage substitution. chemguide.co.uk

Concentration: High concentrations of a strong base favor the bimolecular E2 pathway over the SN2 pathway. chemguide.co.uk

The following table summarizes the expected major pathway for this compound under different conditions:

| Base/Nucleophile | Conditions | Major Product Type | Mechanism |

| NaOH in H₂O/Ethanol | Low Temperature | Substitution (SN2) | SN2 |

| NaOH in Ethanol | High Temperature, Concentrated | Elimination (E2) | E2 |

| Potassium tert-butoxide (KOtBu) | tert-Butanol (B103910) | Elimination (E2) | E2 |

| Sodium Cyanide (NaCN) | DMSO | Substitution (SN2) | SN2 |

Radical Reactions and Their Synthetic Potential

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by light (photolysis) or radical initiators like azobisisobutyronitrile (AIBN). This generates a primary alkyl radical. Free radical reactions of alkyl halides, such as halogenation, are common. ucr.edu For instance, the bromination of alkanes proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. ucr.edu

While specific research on radical reactions of this compound is not extensively documented in the provided results, its structure lends itself to potential applications in radical-mediated synthesis. For example, it could serve as an alkylating agent in radical addition reactions to alkenes or as a precursor in atom transfer radical polymerization (ATRP), a controlled polymerization technique where an alkyl halide is used as an initiator. The tert-butoxy group would remain intact during these processes, providing a protected hydroxyl functionality in the resulting product.

Chemoselectivity in Multifunctional Substrates

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a multifunctional molecule. This compound, as a simple alkylating agent, can be used in reactions that demonstrate this principle. Its primary alkyl bromide functionality makes it a moderately reactive electrophile for SN2 reactions.

A key application demonstrating chemoselectivity is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide or phenoxide. In a study on the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118), the related compound 1-bromobutane (B133212) was used to alkylate 4-tert-butylphenol (B1678320) in the presence of a base. researchgate.net This reaction proceeds chemoselectively at the phenolic oxygen, without affecting the tert-butyl group on the aromatic ring.

Similarly, this compound would be expected to react chemoselectively with a substrate containing multiple nucleophilic sites. For instance, in a molecule containing both a phenol (B47542) and an alcohol, the more acidic phenol would be deprotonated first by a base to form a phenoxide, which would then selectively attack the this compound. In a substrate with both an amine and an alcohol, the more nucleophilic amine would typically be alkylated preferentially. The tert-butoxy group within the reagent itself acts as a protecting group for a hydroxyl function, preventing it from reacting while the bromide end participates in the desired alkylation.

Applications of 1 Bromo 4 Tert Butoxy Butane in Complex Molecule Synthesis

Strategic Utilization in Carbon-Carbon Bond Formation

1-Bromo-4-(tert-butoxy)butane is a valuable building block in organic synthesis, particularly for the formation of carbon-carbon bonds. Its utility stems from the presence of both a reactive bromine atom, which can participate in various coupling reactions, and a bulky tert-butoxy (B1229062) protecting group. This combination allows for its strategic incorporation into complex molecules.

Precursor for Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

A primary application of this compound is as a precursor for the synthesis of several key organometallic reagents. These reagents are fundamental in organic chemistry for creating new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether yields the corresponding Grignard reagent, 4-(tert-butoxy)butylmagnesium bromide. google.com This transformation is a classic example of organometallic reagent formation. libretexts.org The resulting Grignard reagent is a potent nucleophile, capable of reacting with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.org For instance, the related [4-[tert-Butyl(dimethyl)silyl]oxybutyl]magnesium bromide is commercially available as a solution in THF, highlighting the utility of such reagents in synthesis. sigmaaldrich.com

Organolithium Reagents: Similarly, this compound can be converted into its corresponding organolithium reagent, 4-(tert-butoxy)butyllithium, through a lithium-halogen exchange reaction with an alkyllithium reagent like n-butyllithium or tert-butyllithium. libretexts.orgfishersci.be Organolithium reagents are generally more reactive and basic than their Grignard counterparts. libretexts.org The standard preparation for n-butyllithium itself involves the reaction of 1-bromobutane (B133212) with lithium metal, a process analogous to the potential synthesis of 4-(tert-butoxy)butyllithium from its bromo-precursor. wikipedia.org

Organozinc Reagents: The preparation of organozinc reagents from this compound is also a feasible and synthetically useful transformation. These reagents can be prepared by the reaction of the alkyl bromide with activated zinc metal or by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt like zinc chloride or zinc bromide. google.com Organozinc compounds are valued for their high functional group tolerance and are key partners in various cross-coupling reactions. google.comuni-muenchen.de

Table 1: Formation of Organometallic Reagents from this compound

| Organometallic Reagent | General Reaction | Key Reactants |

|---|---|---|

| Grignard Reagent | R-Br + Mg → R-MgBr | Magnesium (Mg) |

| Organolithium Reagent | R-Br + 2 Li → R-Li + LiBr | Lithium (Li) |

| Organozinc Reagent | R-Br + Zn → R-ZnBr | Zinc (Zn) |

This table provides a generalized overview of the reactions.

Integration into Cross-Coupling Reactions (e.g., Negishi Coupling)

The organozinc reagent derived from this compound is a valuable participant in Negishi cross-coupling reactions. chemie-brunschwig.ch This palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. chemie-brunschwig.chillinois.edu The Negishi coupling is renowned for its high efficiency, stereoselectivity, and broad functional group tolerance. chemie-brunschwig.ch The use of the 4-(tert-butoxy)butylzinc halide allows for the introduction of the protected 4-hydroxybutyl chain into a variety of organic molecules. google.com The development of such cross-coupling reactions, including the Negishi reaction, was recognized with the Nobel Prize in Chemistry in 2010. uni-muenchen.de

Role in Reductive Olefin Hydroalkylation

Recent advancements in catalysis have demonstrated the use of alkyl halides in reductive olefin hydroalkylation reactions. chemrxiv.org In this type of transformation, an alkyl halide can serve as both a hydride and an alkyl source. chemrxiv.org While direct examples involving this compound were not prominently found, the general mechanism suggests its potential applicability. This reaction typically involves a nickel catalyst and a reducing agent, and it allows for the addition of an alkyl group and a hydrogen atom across a double bond with high regioselectivity. chemrxiv.orgnih.gov The resulting products are versatile building blocks for the synthesis of biologically active molecules. chemrxiv.org

Contributions to Heterocyclic Framework Construction

The functionalized nature of this compound makes it a useful component in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.

Annulation and Cyclization Reactions with Functionalized Bromoalkanes

Functionalized bromoalkanes like this compound are key substrates in annulation and cyclization reactions to form heterocyclic rings. acs.org These reactions often involve the initial formation of a carbon-carbon or carbon-heteroatom bond via the reactive bromine atom, followed by an intramolecular cyclization event. researchgate.netbeilstein-journals.org For example, the synthesis of N-heterocycles can be achieved through the reaction of chiral sulfinimines with organometallic reagents derived from bromoalkanes, followed by cyclization. researchgate.netrsc.org The tert-butoxy group can serve as a protected hydroxyl functionality that can be revealed later in the synthetic sequence for further elaboration of the heterocyclic framework.

Participation in Multicomponent Reactions (e.g., CO₂ Fixation)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient strategy for building molecular complexity. mdpi.com While specific examples detailing the participation of this compound in MCRs for CO₂ fixation were not explicitly found, the reactive nature of the C-Br bond suggests its potential as a component in such reactions. For instance, the chemical fixation of carbon dioxide often involves its reaction with epoxides or aziridines to form cyclic carbonates or oxazolidinones, respectively. mdpi.com An organometallic reagent derived from this compound could potentially act as a nucleophile to open an epoxide, with the resulting alkoxide then reacting with CO₂.

Application of the tert-Butoxy Group as a Protecting Group for Alcohols

In the intricate field of complex molecule synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yields and selectivity. The tert-butoxy group, often introduced as a tert-butyl ether (t-Bu ether), serves as a valuable and robust protecting group for hydroxyl functionalities. pearson.comontosight.ai Its primary role is to mask the reactive nature of alcohols, thereby preventing them from participating in unwanted side reactions during various synthetic steps. pearson.com The steric bulk of the tert-butyl group also contributes to its effectiveness, influencing the stereochemistry of nearby reactions. ontosight.ai

The utility of this compound lies in its bifunctional nature; it contains the stable tert-butoxy protecting group and a reactive bromo-alkyl chain. This allows for its incorporation into a target molecule, where the tert-butoxy group protects a distal hydroxyl function, while the bromo- group can participate in nucleophilic substitution reactions to build the carbon skeleton. The stability of the tert-butyl ether linkage under a wide range of conditions, coupled with its specific deprotection requirements, makes it an excellent choice in multi-step synthetic strategies. stackexchange.com

Compatibility with Sensitive Reaction Conditions

A key advantage of the tert-butyl ether as a protecting group is its remarkable stability across a broad spectrum of reaction conditions where many other protecting groups might fail. This stability is crucial for the successful execution of complex synthetic sequences. Tert-butyl ethers are generally inert to basic and nucleophilic reagents, as well as to many oxidative and reductive conditions. stackexchange.comuchicago.edu This allows for transformations such as ester saponification, Grignard reactions, and various organometallic couplings to be performed on other parts of the molecule without affecting the protected alcohol.

The tert-butyl ether linkage is notably stable under conditions used to cleave other protecting groups. For instance, it is resistant to the fluoride-based reagents used to deprotect silyl (B83357) ethers and the mild basic conditions (e.g., piperidine) used for Fmoc group removal in peptide synthesis. thieme-connect.desigmaaldrich.com Furthermore, it is stable to the catalytic hydrogenation conditions typically employed for the cleavage of benzyl (B1604629) ethers. uwindsor.ca However, its stability is not absolute. While generally robust, some Lewis acids and specific catalytic systems can affect the tert-butyl ether. For example, prolonged exposure to Yb(OTf)₃ at elevated temperatures can lead to partial deprotection. acs.org A catalytic protocol using tris-4-bromophenylamminium radical cation (magic blue, MB•+) and triethylsilane has been developed for mild deprotection, highlighting that specific, targeted reagents are required for its cleavage. acs.org

Table 1: Compatibility of tert-Butyl Ether with Various Reagents and Conditions

| Reagent/Condition Category | Specific Examples | Compatibility of t-Bu Ether | Reference(s) |

| Bases | NaOH, KOH (for ester saponification) | High | organic-chemistry.org |

| K₂CO₃, Et₃N, Piperidine | High | sigmaaldrich.com | |

| Nucleophiles | Organometallics (e.g., Grignard, organolithium) | High | uchicago.edu |

| Amines, Hydrazines | High | sigmaaldrich.com | |

| Reductants | H₂/Pd-C (for benzyl group removal) | High | uwindsor.ca |

| NaBH₄, LiAlH₄ | High | uchicago.edu | |

| Oxidants | MnO₂, PCC, DMP | High | uchicago.edu |

| Fluoride (B91410) Reagents | Tetrabutylammonium fluoride (TBAF) | High | uwindsor.caorganic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 1-Bromo-4-(tert-butoxy)butane, providing detailed information about its carbon framework and the connectivity of its atoms.

Proton (¹H) NMR for Confirmation of Connectivity and Structure

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the molecular structure of this compound by analyzing the chemical environment of each proton. The spectrum typically reveals distinct signals corresponding to the different proton groups within the molecule.

The protons of the tert-butoxy (B1229062) group are characteristically shielded and appear as a sharp singlet in the upfield region of the spectrum. The methylene (B1212753) protons of the butane (B89635) chain exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons, providing valuable information about their connectivity. The protons on the carbon adjacent to the bromine atom are the most deshielded among the butyl chain protons and thus appear further downfield.

A representative ¹H NMR spectrum of this compound would display the following characteristic peaks: a singlet for the tert-butoxy protons (C(CH₃)₃), and distinct multiplets for the methylene protons of the butane chain (-O-CH₂-CH₂-CH₂-CH₂-Br). Specifically, the spectrum would show a singlet around δ 1.2-1.3 ppm for the nine protons of the tert-butyl group. The methylene protons adjacent to the bromine atom (-CH₂Br) would appear as a triplet around δ 3.4-3.6 ppm. The other methylene groups in the butyl chain would resonate at intermediate chemical shifts, typically between δ 1.5-1.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.25 | Singlet | 9H |

| -O-CH₂- | ~3.40 | Triplet | 2H |

| -CH₂-CH₂-Br | ~1.85 | Multiplet | 2H |

| -CH₂-Br | ~3.45 | Triplet | 2H |

Carbon-13 (¹³C) NMR for Elucidating Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the unambiguous determination of the carbon framework.

The spectrum will show separate resonances for the quaternary carbon and the methyl carbons of the tert-butyl group. The four methylene carbons of the butane chain will also produce distinct signals, with their chemical shifts influenced by their proximity to the electronegative oxygen and bromine atoms. The carbon atom bonded to the bromine atom (C-Br) is typically found in a specific region of the spectrum.

For this compound, the ¹³C NMR spectrum is expected to show signals for the tert-butyl carbons around δ 28-30 ppm and the carbon bearing the bromine atom at approximately δ 35-40 ppm. The presence of four distinct signals for the butyl chain carbons confirms the structure. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| (CH₃)₃C - | ~73.0 |

| (C H₃)₃C- | ~27.5 |

| -O-C H₂- | ~62.0 |

| -O-CH₂-C H₂- | ~30.0 |

| -CH₂-C H₂-Br | ~28.0 |

| -C H₂-Br | ~34.0 |

Advanced 2D NMR Techniques for Complex Assignment

For more complex molecules or to resolve any ambiguities in the 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. numberanalytics.comchemistnotes.comlibretexts.org These methods provide correlation information between different nuclei, aiding in the definitive assignment of all proton and carbon signals. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton coupling networks within the molecule. wikipedia.org For this compound, COSY would show correlations between the adjacent methylene protons of the butane chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. numberanalytics.comwikipedia.org It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

The most characteristic absorption bands for this compound include:

C-H stretching: Strong absorptions in the region of 2850-2975 cm⁻¹ are characteristic of the C-H bonds in the alkyl groups. docbrown.info

C-O-C stretching: A strong, prominent band in the 1100-1250 cm⁻¹ region is indicative of the ether linkage.

C-Br stretching: The presence of a carbon-bromine bond is confirmed by an absorption band in the lower frequency "fingerprint" region, typically around 500-600 cm⁻¹. docbrown.info

The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the absence of a hydroxyl (-OH) group, distinguishing the product from any unreacted starting material.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | 2850-2975 | Strong |

| C-O-C (Ether) | 1100-1250 | Strong |

| C-Br | 500-600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. In the mass spectrum, the molecular ion peak (M⁺) confirms the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity.

Common fragmentation patterns observed in the mass spectrum can further validate the structure. These may include the loss of a tert-butyl group, the bromine atom, or cleavage of the butyl chain. The observation of these fragment ions helps to piece together the molecular structure.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC): GC is a powerful tool for determining the purity of volatile compounds like this compound. A single, sharp peak in the gas chromatogram is indicative of a high-purity sample. GC can also be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture. innovareacademics.in

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this type of compound, HPLC can also be used for purity analysis, particularly for less volatile impurities or when derivatization is employed.

Column Chromatography: For the purification of this compound on a preparative scale, silica (B1680970) gel column chromatography is a common method. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to separate the desired product from any polar impurities or byproducts.

The purity of the final product is often reported as a percentage, with purities of 95% or higher being common for commercial samples.

Gas Chromatography (GC) for Quantitative Analysis and Kinetic Studies

Gas Chromatography, particularly when coupled with a Mass Spectrometry (MS) detector, stands as a primary and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution, sensitivity, and ability to be automated make it ideal for both quantitative analysis and for monitoring the progress of chemical reactions (kinetic studies).

Quantitative Analysis:

The quantitative determination of this compound is essential for purity assessment of the final product and for quantifying its presence in a reaction mixture. A robust GC-MS method can be developed and validated for this purpose. The development of such a method would follow the principles of Analytical Quality by Design (QbD) to ensure it is fit for its intended purpose. mdpi.com

A typical GC-MS system for analyzing alkyl halides would employ a capillary column, such as a VF-624ms, which is suitable for separating volatile organic compounds. mdpi.com The method would be validated according to the International Council for Harmonisation (ICH) Q2 guidelines, assessing parameters like specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision. mdpi.com For semi-quantitative screening, an internal standard such as bromobenzene (B47551) can be utilized, with detection limits estimated to be around 0.01 mg/g. mst.dk

A hypothetical set of parameters for the quantitative analysis of this compound by GC-MS is presented in Table 1.

Table 1: Hypothetical GC-MS Parameters for Quantitative Analysis of this compound

| Parameter | Value/Condition |

| Instrument | Gas Chromatograph with Mass Spectrometry Detector (GC-MS) |

| Column | VF-624ms (or similar), 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp: 40°C, hold for 2 min; Ramp: 15°C/min to 250°C; Hold for 5 min |

| Injector Temp | 250°C |

| Injection Mode | Split (e.g., 10:1) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| MS Detector | Single Quadrupole or Triple Quadrupole |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

| Solvent Delay | 2 minutes |

Kinetic Studies:

GC is an invaluable tool for monitoring the kinetics of reactions involving this compound, such as its formation via Williamson ether synthesis or its subsequent nucleophilic substitution reactions. masterorganicchemistry.comresearchgate.net By taking aliquots from a reaction mixture at specific time intervals, quenching the reaction, and analyzing the samples by GC, one can determine the concentration of reactants, products, and any intermediates or byproducts.

For instance, in a kinetic study of a reaction where this compound is a reactant, the disappearance of its corresponding peak area over time can be plotted to determine the reaction rate. The appearance of product peaks would provide complementary information. This approach allows for the determination of reaction order, rate constants, and activation energy. researchgate.net An integrated micro-flow reactor within a gas chromatograph can even allow for automated, near-continuous kinetic measurements of vapor-phase reactions. chemrxiv.org The progress of reactions involving similar bromo-alkoxy compounds has been successfully monitored using GC analysis.

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary and sometimes advantageous alternative, particularly for less volatile or thermally labile compounds that may be related to this compound. Although specific HPLC methods for this compound are not extensively documented in readily available literature, methods for similar alkyl bromides can be adapted. sielc.comsielc.com

A common mode of separation for alkyl halides is reverse-phase HPLC. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column would be a suitable choice for the stationary phase. wiley-vch.de

The detection of saturated alkyl halides like this compound by UV-Vis detection can be challenging due to the lack of a strong chromophore. However, detection at low wavelengths, such as 210 nm, can be effective. sielc.com For applications requiring higher sensitivity and specificity, a mass spectrometer can be used as the detector (LC-MS). bldpharm.com

A potential HPLC method for the analysis of this compound is outlined in Table 2. The mobile phase composition would be a critical parameter to optimize, balancing retention time and peak resolution. A gradient elution, starting with a higher water percentage and increasing the organic solvent (acetonitrile) concentration, could be employed to ensure the elution of all components in a mixture with good peak shape. wiley-vch.de

Table 2: Potential HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile (B52724) (MeCN) |

| Elution | Isocratic (e.g., 55% MeCN) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp | Ambient or controlled (e.g., 30°C) |

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

This method would be suitable for checking the purity of this compound, particularly for non-volatile impurities that would not be amenable to GC analysis. For Mass-Spec (MS) compatible applications, any acid modifiers in the mobile phase, like phosphoric acid, would need to be replaced with a volatile alternative such as formic acid. sielc.com

Computational Chemistry and Theoretical Modeling of 1 Bromo 4 Tert Butoxy Butane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties that govern the reactivity of 1-bromo-4-(tert-butoxy)butane. These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the molecule's energetic landscape and the distribution of its electrons. researchgate.netuomustansiriyah.edu.iq

Density Functional Theory (DFT) has become a standard tool for investigating the energetics and properties of organic molecules like this compound. researchgate.net DFT calculations can accurately predict molecular geometries, energies of different conformations, and various electronic properties. These calculations are crucial for understanding the stability of the molecule and its behavior in chemical reactions.

DFT methods are employed to calculate key electronic descriptors that correlate with reactivity. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. | |

| LUMO Energy | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. | |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower kinetic stability. | |

| Dipole Moment | Provides insight into the overall polarity of the molecule, influencing its interactions with polar solvents and other molecules. |

Note: Specific numerical values would require performing actual DFT calculations with a chosen functional and basis set.

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and identifying the most likely sites for chemical reactions. uomustansiriyah.edu.iqgbcramgarh.in The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important in predicting reactivity.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and bromine atoms. This suggests that these sites are susceptible to attack by electrophiles. Conversely, the LUMO is likely to be localized along the carbon-bromine (C-Br) bond, specifically on the carbon atom bonded to the bromine. This indicates that this carbon is the primary site for nucleophilic attack, consistent with the known reactivity of alkyl halides in substitution reactions. The bulky tert-butoxy (B1229062) group can sterically hinder access to this site, influencing the reaction pathway.

Density Functional Theory (DFT) Studies for Energetics and Properties

Conformational Analysis and Steric Hindrance Evaluations

The flexible butyl chain of this compound allows for multiple conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable spatial arrangements of the molecule and the energy barriers between them. csus.edu The presence of the bulky tert-butyl group significantly influences these conformational preferences due to steric hindrance. msu.edupearson.com

The tert-butyl group, being very large, will preferentially occupy positions that minimize steric interactions with the rest of the molecule. pearson.com This steric hindrance can affect the accessibility of the reactive C-Br bond, potentially favoring certain reaction mechanisms over others. For instance, in reactions occurring at a cyclohexane (B81311) ring, a bulky tert-butyl group will almost always occupy an equatorial position to minimize steric strain. pearson.comvaia.com While this compound is acyclic, the principle of minimizing steric repulsion from the tert-butyl group remains a dominant factor in determining its preferred conformations. csus.edu Computational methods, such as DFT, can be used to calculate the relative energies of different conformers and the rotational energy barriers, providing a quantitative understanding of the molecule's flexibility and the impact of steric hindrance. rsc.org

Reaction Pathway Elucidation through Transition State Calculations

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing transition states, chemists can elucidate detailed reaction mechanisms and predict reaction rates. gbcramgarh.inscispace.com

For nucleophilic substitution reactions of this compound, computational models can distinguish between SN1 and SN2 pathways. Transition state calculations for an SN2 reaction would model the simultaneous approach of the nucleophile and departure of the bromide leaving group. For an SN1 reaction, the calculations would focus on the formation and stability of the intermediate carbocation. The bulky tert-butoxy group is expected to sterically hinder the backside attack required for an SN2 reaction, potentially favoring an SN1 mechanism, especially with polar protic solvents that can stabilize the carbocation intermediate.

Table 2: Comparison of Calculated Activation Energies for SN1 and SN2 Pathways

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |

| SN1 | Energy required to form the carbocation intermediate. A lower value suggests a more favorable pathway. | |

| SN2 | Energy of the transition state for bimolecular nucleophilic substitution. A higher value, potentially due to steric hindrance, would make this pathway less favorable. |

Note: Specific values are dependent on the nucleophile, solvent, and level of theory used in the calculations.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation. This synergy between theoretical and experimental data is crucial for confirming the structure of a molecule.

Theoretical calculations can predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the observed experimental absorption bands to specific molecular vibrations, such as the C-H, C-O, and C-Br stretches and bends.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted shifts can be compared with experimental NMR data to aid in the assignment of signals and confirm the molecular structure.

UV-Visible spectra: While less common for simple alkyl halides, calculations can predict electronic transitions that would be observed in a UV-Vis spectrum.

The ability to predict these spectra provides a powerful tool for confirming the identity and purity of this compound and for understanding how its structure relates to its spectroscopic signature. ljmu.ac.uk

Future Research Trajectories and Innovations in 1 Bromo 4 Tert Butoxy Butane Chemistry

Development of Asymmetric Synthetic Routes

A significant frontier in the chemistry of 1-Bromo-4-(tert-butoxy)butane lies in the development of asymmetric synthetic routes to produce chiral derivatives. The creation of stereogenic centers is crucial in the synthesis of pharmaceuticals and other biologically active molecules.

Future research will likely focus on the use of chiral auxiliaries and catalysts to control the stereochemical outcome of reactions involving this compound. For instance, N-tert-butanesulfinyl imines, which are known to be effective chiral auxiliaries, could be employed in reactions with organometallic reagents derived from this compound to generate chiral amines with high diastereoselectivity. nih.govrsc.orgbeilstein-journals.org The general strategy involves the nucleophilic addition to the imine, followed by the removal of the sulfinyl group to yield the desired chiral amine. beilstein-journals.org

The exploration of metal-catalyzed asymmetric cross-coupling reactions is another promising avenue. While not specific to this compound, the principles of using chiral ligands with transition metals like palladium to induce asymmetry in the formation of C-C bonds are well-established and could be adapted for this substrate.

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Future research is expected to increasingly explore the use of enzymes for the transformation of this compound and its derivatives.

Key areas of investigation include:

Dehalogenases: These enzymes are known to catalyze the cleavage of carbon-halogen bonds. unipd.itandersonsprocesssolutions.com Haloalkane dehalogenases could potentially be used for the stereoselective hydrolysis of this compound to the corresponding alcohol, 4-(tert-butoxy)butanol.

Oxidoreductases: Enzymes such as monooxygenases and peroxidases could be employed for the selective oxidation of the tert-butoxy (B1229062) group or other parts of the molecule. andersonsprocesssolutions.comnih.gov For example, alkane hydroxylase has been shown to oxidize methyl tert-butyl ether (MTBE), a related compound, suggesting potential for similar reactivity with this compound. nih.gov

Lipases and Esterases: While primarily known for ester hydrolysis, some lipases have shown activity in cleaving tert-butyl esters, which could be relevant for derivatives of this compound. google.com

The development of enzyme-mediated reactions could lead to more sustainable and efficient synthetic routes to valuable intermediates.

Integration into Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. mdpi.comrsc.org The integration of this compound into flow chemistry setups and microreactors is a promising area for future research.

Recent studies have demonstrated the successful use of microreactors for the synthesis of alkyl halides from alcohols under high-temperature and high-pressure conditions. researchgate.net This approach could be adapted for the synthesis of this compound itself, potentially leading to higher yields and purity.

Furthermore, the use of packed-bed microreactors containing solid-supported catalysts could enable efficient and continuous functionalization of this compound. mdpi.com This technology allows for precise control over reaction conditions and facilitates catalyst recycling, making processes more sustainable and cost-effective. The ability to safely handle hazardous reagents and intermediates in microreactors also opens up new possibilities for reactions involving this compound. rsc.org

Design of Novel Catalytic Systems for Chemoselective Functionalization

The presence of two distinct functional groups in this compound—the C-Br bond and the ether linkage—presents opportunities for chemoselective transformations. Future research will focus on the design of novel catalytic systems that can selectively activate one functional group in the presence of the other.

Key research directions include:

C-Br Bond Activation: Developing catalysts that can selectively activate the carbon-bromine bond for cross-coupling reactions is a major area of interest. acs.orgresearchgate.net This would allow for the introduction of a wide range of substituents at the bromine-bearing carbon without affecting the tert-butoxy group. Photocatalysis, using visible light to generate radical intermediates from alkyl halides, is an emerging strategy that could be applied here. rsc.orgacs.org

C-O Bond Activation: While more challenging, the selective cleavage or functionalization of the C-O bond in the tert-butoxy group could lead to novel derivatives.

Dual Catalysis: Systems that employ two different catalysts to sequentially or concurrently functionalize both ends of the molecule are also being explored.

The development of such catalytic systems would significantly expand the synthetic utility of this compound.

Investigation into Advanced Material Science Applications of Derivatives

The unique properties of the tert-butoxy group, such as its bulkiness and its ability to be cleaved under acidic conditions to reveal a hydroxyl group, make derivatives of this compound attractive for applications in material science.

Future research is expected to explore the following areas:

Polymer Synthesis: this compound can be used as a monomer or an initiator in polymerization reactions. For example, it could be used to synthesize block copolymers where one block contains the tert-butoxy functionality. wiley.com Subsequent removal of the tert-butyl group can yield polymers with pendant hydroxyl groups, which can be further functionalized or used to alter the polymer's properties, such as its solubility. Polymers derived from tert-butoxystyrene have been investigated for living cationic polymerization. acs.org

Nanomaterials: Derivatives of this compound can be used to functionalize the surface of nanoparticles, imparting specific properties or allowing for further chemical modification. The tert-butoxy group can act as a protecting group that can be removed to expose a reactive handle on the nanoparticle surface.

Microporous Organic Polymers: The incorporation of bulky groups like tert-butyl can influence the porosity of polymeric materials.

The investigation into these advanced applications will likely lead to the development of new materials with tailored properties for a variety of technological uses.

Q & A

What are the optimal synthetic routes for preparing 1-Bromo-4-(tert-butoxy)butane in high purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution (SN2) between tert-butoxide and 1,4-dibromobutane under controlled conditions. Key steps include:

- Reagent Selection: Use tert-butanol and a strong base (e.g., NaH) to generate tert-butoxide in situ .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity and minimize side reactions .

- Temperature Control: Maintain temperatures between 50–70°C to balance reaction rate and selectivity .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol) ensures high purity (>95%) .

How does the steric hindrance of the tert-butoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The bulky tert-butoxy group at the fourth carbon reduces reactivity in SN2 reactions due to steric hindrance near the bromine atom at the first carbon. This effect necessitates:

- Reaction Design: Preferential use of SN1 mechanisms in polar protic solvents (e.g., ethanol/water mixtures) to stabilize carbocation intermediates .

- Catalysis: Lewis acids (e.g., AlCl₃) can polarize the C-Br bond, enhancing electrophilicity despite steric challenges .

- Kinetic Studies: Monitor reaction progress via GC-MS to optimize conditions for competing pathways .

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR: Identifies tert-butoxy protons (δ 1.2–1.3 ppm, singlet) and bromobutane chain protons (δ 3.4–3.6 ppm for CH₂Br, δ 1.5–1.7 ppm for central CH₂ groups) .

- ¹³C NMR: Confirms tert-butyl carbon (δ 28–30 ppm) and Br-bearing carbon (δ 35–40 ppm) .

- IR Spectroscopy: Detects C-O-C stretching (1100–1250 cm⁻¹) and C-Br absorption (500–600 cm⁻¹) .

- Mass Spectrometry: Molecular ion peaks (m/z ≈ 223 for C₈H₁₅BrO⁺) and fragmentation patterns validate structure .

What strategies can mitigate competing elimination reactions during the synthesis of this compound?

Methodological Answer:

Elimination (e.g., dehydrohalogenation) competes with substitution. Mitigation strategies include:

- Solvent Choice: Use polar aprotic solvents (e.g., DMSO) to disfavor E2 pathways .

- Base Selection: Weak bases (e.g., K₂CO₃) reduce β-hydrogen abstraction .

- Temperature Modulation: Lower temperatures (0–25°C) slow elimination kinetics .

- Additives: Crown ethers enhance nucleophilicity of tert-butoxide, improving substitution yield .

How can the purity of this compound be assessed post-synthesis?

Methodological Answer:

- TLC Analysis: Use silica plates with hexane/ethyl acetate (4:1); Rf ≈ 0.6 for the target compound .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <1% levels .

- Elemental Analysis: Verify C, H, and Br content (±0.3% deviation from theoretical values) .

- DSC/TGA: Assess thermal stability; decomposition onset >150°C indicates high purity .

What role does this compound play in the stereoselective synthesis of complex organic molecules?

Methodological Answer:

The compound serves as a versatile alkylating agent in stereocontrolled syntheses:

- Peptide Modifications: Alkylation of methionine or cysteine residues in peptides under mild conditions .

- Chiral Center Formation: Use in asymmetric catalysis (e.g., with chiral ligands) to generate enantiopure intermediates .

- Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids to construct biaryl motifs .

- Case Study: In pheromone synthesis, it introduces tert-butoxyalkyl chains with >90% stereoretention .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.